cis-Isohumulone

Vue d'ensemble

Description

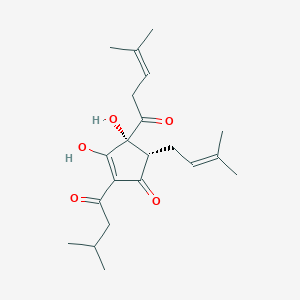

cis-Isohumulone: is a cyclic ketone that is the naturally occurring (4S,5R) enantiomer of the cis-isomer of isohumolone. It is produced during the brewing process due to thermal isomerism, which converts humulones to isohumulones via an acyloin-type ring contraction . They are found in hops and play a crucial role in the flavor profile of beer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of cis-isohumulone involves the isomerization of humulone. This process is typically carried out during the brewing process, where humulones undergo thermal isomerism to form isohumulones . The isomerization process involves the contraction of the six-membered alpha-acid ring (through acyloin rearrangement) to form the five-membered iso-alpha-acid ring with two chiral centers .

Industrial Production Methods: In industrial settings, the isomerization of humulones to isohumulones is achieved by boiling beer wort together with hops. This process not only contributes to the bitterness of beer but also acts as a natural preservative . The isomerization process can be optimized by controlling the temperature and pH conditions during brewing .

Analyse Des Réactions Chimiques

Types of Reactions: cis-Isohumulone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the decomposition of isohumulones when beer is exposed to light. This reaction is catalyzed by riboflavin and involves the homolytic cleavage of the exocyclic carbon-carbon bond, leading to the formation of free-radical species .

Common Reagents and Conditions:

Major Products Formed:

Oxidation Products: Free-radical species and thiols.

Reduction Products: Tetrahydro-iso-alpha acids.

Substitution Products: 3-methylbut-2-ene-1-thiol.

Applications De Recherche Scientifique

cis-Isohumulone has several scientific research applications, including its use in chemistry, biology, medicine, and industry. Some of the notable applications are:

Mécanisme D'action

cis-Isohumulone is part of a family of iso-alpha acids, which include other similar compounds such as trans-isohumulone, cis-isocohumulone, and cis-isoadhumulone . These compounds differ in their acyl side chains and have varying degrees of bitterness and stability . The uniqueness of this compound lies in its specific enantiomeric form and its role in contributing to the characteristic bitterness of beer .

Comparaison Avec Des Composés Similaires

- trans-Isohumulone

- cis-Isocohumulone

- cis-Isoadhumulone

- Tetrahydro-iso-alpha acids

- Hexahydro-iso-alpha acids

cis-Isohumulone stands out due to its specific configuration and its significant impact on beer flavor and stability .

Activité Biologique

Introduction

Cis-Isohumulone, a compound derived from hops (Humulus lupulus), is one of the iso-alpha acids that contribute to the bitterness of beer. This compound has garnered interest for its potential biological activities, including anti-inflammatory and neuroprotective effects. This article reviews the biological activity of this compound, supported by recent research findings, pharmacokinetics, and case studies.

Structure

This compound is a stereoisomer of iso-humulone, characterized by its specific three-dimensional arrangement that influences its biological activity. It is more stable than its trans counterparts, with a longer half-life due to lower steric hindrance between its side chains .

Pharmacokinetics

Studies have shown that this compound is detectable in human blood following the consumption of beer, with a half-life estimated at approximately 30 minutes . In a study involving volunteers, both cis- and trans-iso-alpha acids were monitored over time, revealing that cis-isomers remained in circulation longer than their trans counterparts . This pharmacokinetic profile suggests that this compound may exert its effects more effectively due to prolonged bioavailability.

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research indicates that it enhances the phagocytic activity of microglia (the brain's immune cells) towards amyloid-beta (Aβ) plaques, which are associated with Alzheimer’s disease. The compound activates peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to increased expression of the scavenger receptor CD36 on microglia . This activation not only promotes Aβ clearance but also reduces the production of pro-inflammatory cytokines such as TNF-α .

Neuroprotective Properties

In vivo studies using mouse models have demonstrated that oral administration of iso-alpha acids, including this compound, can penetrate the blood-brain barrier and significantly improve cognitive function while reducing inflammation in the brain . The transformation of microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype was observed, suggesting a potential therapeutic role for this compound in neurodegenerative diseases .

Antioxidant Activity

This compound has also been linked to antioxidant activities. A study indicated that it could enhance endogenous antioxidative potential in lager beer, which may contribute to its health benefits when consumed in moderation . The antioxidant properties are particularly relevant as they can mitigate oxidative stress-related damage in various biological systems.

Clinical Trials and Observations

- Alzheimer's Disease Model : A study involving 5xFAD mice showed that treatment with iso-alpha acids led to improved Aβ phagocytosis and cognitive function. The treated mice exhibited reduced levels of inflammatory cytokines compared to controls, highlighting the therapeutic potential of this compound in Alzheimer's disease management .

- Human Pharmacokinetics Study : In a controlled trial assessing the pharmacokinetics of iso-alpha acids post-beer consumption, this compound was consistently detected across multiple time points. This study provided insights into how dietary intake of hops can influence blood levels of beneficial compounds .

Comparative Biological Activity Table

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory | Activates PPAR-γ; enhances microglial phagocytosis |

| trans-Isohumulone | Moderate anti-inflammatory | Less effective than cis counterpart |

| cis-Isocohumulone | Low anti-inflammatory | Limited impact on microglial activity |

| trans-Isocohumulone | Minimal anti-inflammatory | Least effective among iso-alpha acids |

Propriétés

IUPAC Name |

(4R,5S)-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h7-8,14-15,25-26H,9-11H2,1-6H3/t15-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARXXMMQVDCYGZ-VFNWGFHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(=O)CC=C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)C1=C([C@]([C@@H](C1=O)CC=C(C)C)(C(=O)CC=C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1534-03-8 | |

| Record name | Isohumulone, cis-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001534038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOHUMULONE, CIS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3K20018SL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.